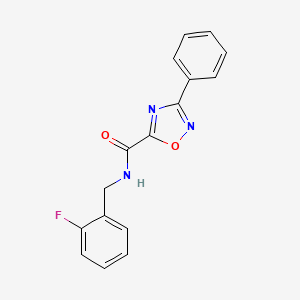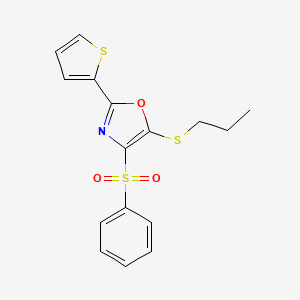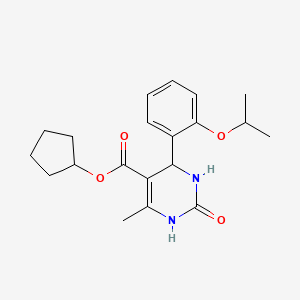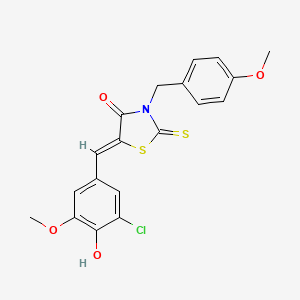
1-benzoyl-4-(4-nitrophenyl)piperazine
Vue d'ensemble
Description
1-benzoyl-4-(4-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that belongs to the class of piperazine derivatives. BNPP has been widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
1-Benzoyl-4-(4-nitrophenyl)piperazine and its derivatives have shown potential as antimicrobial and antifungal agents. A study by Š. Pospíšilová et al. (2019) synthesized new N-phenylpiperazine derivatives and tested their activity against various pathogens, including Staphylococcus aureus, mycobacteria strains, Bipolaris sorokiniana, and Fusarium avenaceum. The study found moderate effectiveness of these compounds, with specific derivatives showing high inhibition activity against certain mycobacterial strains and Fusarium avenaceum, while being non-toxic to human and plant cells (Š. Pospíšilová et al., 2019).
Synthesis and Crystal Structures
Research into the synthesis and crystal structures of salts containing the 4-(4-nitrophenyl)piperazin-1-ium cation has been conducted to explore their chemical properties. Holehundi J. Shankara Prasad et al. (2022) prepared two new salts through co-crystallization with aromatic carboxylic acids. They found that the supramolecular assembly in these salts varied from two to three-dimensional structures (Holehundi J. Shankara Prasad et al., 2022).
Anti-Inflammatory Applications
1-Benzoyl-4-(4-nitrophenyl)piperazine derivatives have also been explored for their anti-inflammatory properties. A study by Aejaz Ahmed et al. (2017) synthesized novel compounds with piperazine derivatives and evaluated their anti-inflammatory activity using in-vitro and in-vivo methods. Certain compounds showed significant protection in membrane stabilization and rat paw oedema models, indicating potential for anti-inflammatory applications (Aejaz Ahmed et al., 2017).
Antibacterial Activities of Hydrazones
D. Yung et al. (1971) prepared new hydrazones of aminopiperazines, including derivatives of 1-benzoyl-4-(4-nitrophenyl)piperazine, and tested them for antibacterial activity against various bacterial strains. Some compounds demonstrated bactericidal and bacteriostatic effects, indicating potential for antibacterial use (D. Yung et al., 1971).
Propriétés
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-4-2-1-3-5-14)19-12-10-18(11-13-19)15-6-8-16(9-7-15)20(22)23/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDPENVQUYXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-(4-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)



![3-(5-{4-[(4-carboxyphenyl)sulfonyl]phenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B4964915.png)
![11-(2,3-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964917.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B4964919.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4964929.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)

![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)
![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)
